molecular formula C9H12FN3O B2818262 5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine CAS No. 2093586-65-1

5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine

Cat. No.: B2818262
CAS No.: 2093586-65-1
M. Wt: 197.213
InChI Key: FKCSAGTYPRXYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a fluorine atom, a tetrahydropyridine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be constructed through cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used as a chemotherapeutic agent.

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole moieties that exhibit various biological activities.

Uniqueness

5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and oxadiazole ring contribute to its stability and reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c1-7-11-9(14-12-7)6-13-4-2-3-8(10)5-13/h3H,2,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCSAGTYPRXYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC=C(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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